5-Chloro-N-cyclopentylpyrazine-2-carboxamide

Catalog No.
S8300102
CAS No.
M.F
C10H12ClN3O
M. Wt
225.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N-cyclopentylpyrazine-2-carboxamide

Product Name

5-Chloro-N-cyclopentylpyrazine-2-carboxamide

IUPAC Name

5-chloro-N-cyclopentylpyrazine-2-carboxamide

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C10H12ClN3O/c11-9-6-12-8(5-13-9)10(15)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)

InChI Key

PRRAROSLRREZGE-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=N2)Cl

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN=C(C=N2)Cl

5-Chloro-N-cyclopentylpyrazine-2-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted at the 5-position with a chlorine atom and an amide group at the 2-position. The molecular formula for this compound is C10H12ClN3OC_{10}H_{12}ClN_3O with a molecular weight of approximately 225.67 g/mol. This compound falls into the category of amides and exhibits significant biological activity, particularly in medicinal chemistry.

  • Formation of the Pyrazine Ring: The initial step often includes the chlorination of pyrazine derivatives, where thionyl chloride is used to facilitate the introduction of the chlorine atom at the 5-position.
  • Amidation Reaction: The reaction between 5-chloro-2-pyrazine carboxylic acid and cyclopentylamine leads to the formation of the amide bond. This step usually requires a coupling agent such as triethylamine to drive the reaction forward and ensure high yields.
  • Purification: Following synthesis, purification methods such as column chromatography are employed to isolate the desired product from unreacted materials and by-products .

5-Chloro-N-cyclopentylpyrazine-2-carboxamide exhibits notable biological activities, particularly as an antimicrobial agent. It has been shown to possess activity against various strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations ranging from 1.56 to 6.25 µg/mL . The compound's mechanism of action likely involves inhibition of fatty acid synthase I, which is crucial for mycobacterial growth.

The synthesis methods for 5-chloro-N-cyclopentylpyrazine-2-carboxamide can be summarized as follows:

  • Starting Materials: The synthesis typically begins with 5-hydroxy-2-pyrazine carboxylic acid.
  • Chlorination: This compound is treated with thionyl chloride in dry toluene to form 5-chloro-2-pyrazine carboxylic acid.
  • Amidation: The chlorinated product is then reacted with cyclopentylamine in the presence of triethylamine as a base, resulting in the formation of 5-chloro-N-cyclopentylpyrazine-2-carboxamide.
  • Purification: The final product is purified through crystallization or chromatography techniques .

5-Chloro-N-cyclopentylpyrazine-2-carboxamide has potential applications in pharmaceuticals, particularly in developing new treatments for tuberculosis and other mycobacterial infections. Its structural properties also make it a candidate for further modifications aimed at enhancing its biological efficacy or reducing toxicity.

Several compounds share structural similarities with 5-chloro-N-cyclopentylpyrazine-2-carboxamide, which can be compared based on their biological activities and chemical properties:

Compound NameStructure FeaturesBiological Activity
5-Chloro-N-methylpyrazine-2-carboxamideMethyl group at N positionAntimycobacterial activity
N-cyclohexyl-5-chloropyrazine-2-carboxamideCyclohexyl substitutionSimilar antimicrobial properties
N-(4-fluorophenyl)-5-chloropyrazine-2-carboxamideFluorophenyl substitutionExhibits significant cytotoxicity
5-Chloro-N-(phenyl)pyrazine-2-carboxamidePhenyl group at N positionActive against Mycobacterium tuberculosis

These compounds highlight the versatility of the pyrazine core in medicinal chemistry, particularly in targeting mycobacterial infections while providing insights into how structural modifications can influence biological activity.

Molecular Structure and Basic Properties

Chemical Formula and Molecular Weight

5-Chloro-N-cyclopentylpyrazine-2-carboxamide possesses the molecular formula C₁₀H₁₂ClN₃O, derived from its pyrazine core, chloro substituent, carboxamide group, and cyclopentyl moiety. The molecular weight is calculated as 225.68 g/mol, based on the sum of atomic masses: carbon (12.01 × 10), hydrogen (1.01 × 12), chlorine (35.45), nitrogen (14.01 × 3), and oxygen (16.00) [1] [3].

Physical State and Appearance

The compound is typically a crystalline solid at room temperature, with a white to off-white appearance. This aligns with the physical properties of structurally related pyrazine carboxamides, which often form stable solids due to intermolecular hydrogen bonding and aromatic stacking interactions [4].

Solubility and Partition Coefficient

Preliminary solubility studies of analogous compounds suggest moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water (<1 mg/mL) [4]. The calculated octanol-water partition coefficient (LogP) is approximately 2.8, indicating moderate hydrophobicity driven by the cyclopentyl group and chloro substituent [3].

Structural Classification

Pyrazine Ring System

The pyrazine core (C₄H₄N₂) is a six-membered heteroaromatic ring featuring two nitrogen atoms at the 1,4-positions. This electron-deficient system participates in π-π stacking and dipole-dipole interactions, influencing both reactivity and spectroscopic properties [2] [4].

Carboxamide Functional Group

The carboxamide group (-CONH-) at position 2 introduces hydrogen-bonding capabilities. The amide proton (N-H) and carbonyl oxygen serve as hydrogen bond donors and acceptors, respectively, critical for molecular recognition in biological systems [2] [4].

Chloro Substituent Significance

The chlorine atom at position 5 exerts strong electron-withdrawing effects via inductive mechanisms, polarizing the pyrazine ring and directing electrophilic substitution reactions to the para position. This halogen also enhances metabolic stability compared to non-halogenated analogs [4].

Cyclopentyl Moieties and Steric Effects

The cyclopentyl group introduces significant steric bulk, as demonstrated by molecular modeling studies. This moiety adopts a puckered conformation, creating a hydrophobic pocket that shields the carboxamide group from solvent exposure. The torsional strain of the cyclopentane ring (≈5 kcal/mol) marginally affects the overall molecule’s stability [2] [4].

Spectroscopic Characterization

NMR Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazine protons: δ 8.62 (s, 1H, H-3), 8.15 (s, 1H, H-6) [2].
    • Cyclopentyl protons: δ 1.50–1.85 (m, 8H, cyclopentyl CH₂), 2.90–3.10 (m, 1H, N-CH) [2].
    • Amide proton: δ 6.20 (br s, 1H, NH) [4].
  • ¹³C NMR (101 MHz, CDCl₃):

    • Pyrazine carbons: δ 148.5 (C-2), 150.3 (C-5), 125.7 (C-3), 121.5 (C-6) [2].
    • Carbonyl carbon: δ 164.7 (C=O) [4].
    • Cyclopentyl carbons: δ 52.0 (N-CH), 26.8 (CH₂), 10.7 (CH₂) [2].

IR and Raman Vibrational Signatures

  • IR (KBr, cm⁻¹):
    • 1672 (C=O stretch), 1540 (N-H bend), 680 (C-Cl stretch) [4].
  • Raman:
    • 1595 cm⁻¹ (pyrazine ring breathing), 1280 cm⁻¹ (C-N stretch) [4].

Mass Spectrometric Fragmentation Patterns

  • ESI-MS (m/z):
    • [M+H]⁺ at 226.1 (calc. 225.68).
    • Major fragments:
      • 181.0 (loss of cyclopentyl, C₅H₉),
      • 145.1 (loss of Cl and CONH) [2] [4].

UV-Vis Absorption Profiles

  • λmax (MeOH): 268 nm (π→π* transition of pyrazine), 310 nm (n→π* transition of carboxamide) [4].

Computational Chemistry Insights

Molecular Modeling and Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal two stable conformers:

  • Syn-periplanar: Amide N-H aligned with pyrazine N (ΔG = 0 kcal/mol).
  • Anti-periplanar: Amide N-H opposed to pyrazine N (ΔG = 1.2 kcal/mol).
    The energy barrier for interconversion is ≈3.5 kcal/mol [4].

Electronic Structure Calculations

Natural bond orbital (NBO) analysis shows:

  • Chlorine withdraws 0.15 e⁻ from the pyrazine ring.
  • Carboxamide oxygen carries -0.32 e⁻ charge, enhancing hydrogen-bond acceptor capacity [4].

Structure-Activity Relationship Predictions

Comparative molecular field analysis (CoMFA) models predict that:

  • Hydrophobicity (cycloalkyl moiety) correlates with membrane permeability.
  • Electrostatic potential at C-5 determines binding affinity to kinase targets [4].

Nucleophilic Substitution Strategies

Nucleophilic substitution represents a fundamental approach for synthesizing 5-Chloro-N-cyclopentylpyrazine-2-carboxamide, leveraging the inherent electrophilic nature of pyrazine rings. The pyrazine core exhibits enhanced reactivity toward nucleophilic attack due to the presence of electron-withdrawing nitrogen atoms at positions 1 and 4, which activate adjacent carbon positions for substitution reactions [1]. The 2-position of pyrazine demonstrates particularly high susceptibility to nucleophilic attack, as evidenced by the successful displacement of chloride by various amine nucleophiles [1] [2].

The mechanistic pathway involves initial nucleophilic attack by cyclopentylamine at the electron-deficient carbon center, forming a Meisenheimer complex-like transition state [1]. This intermediate subsequently undergoes elimination of the leaving group to regenerate the aromatic system. The regioselectivity of this process is strongly dependent upon the electronic distribution within the pyrazine ring, with the 2-position showing preferential reactivity over other positions [2] [3].

Temperature optimization studies indicate that reaction temperatures between 70-140°C provide optimal conversion rates while minimizing side reactions [4] [5]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitating the nucleophilic substitution process through stabilization of charged intermediates [5] [6]. Base catalysis using triethylamine or pyridine enhances reaction rates by deprotonating the amine nucleophile, increasing its nucleophilicity [5] [6].

Suzuki Coupling Approaches

Suzuki coupling methodology offers an alternative route for constructing the pyrazine scaffold through palladium-catalyzed cross-coupling reactions. This approach involves the coupling of halopyrazine derivatives with boronic acid or boronate ester partners in the presence of palladium catalysts [7] [8]. The method demonstrates particular utility for introducing diverse substituents at specific positions of the pyrazine ring while maintaining excellent functional group tolerance [7] [8].

Optimization studies on 2-chloro-6-ethoxypyrazine with 4-methoxyphenylboronic acid have established standard reaction conditions utilizing palladium catalysts, bases such as potassium carbonate, and ligand systems [8]. The coupling reaction proceeds through the classical oxidative addition-transmetallation-reductive elimination mechanism characteristic of palladium-catalyzed cross-coupling processes [7]. Temperature control between 80-110°C ensures efficient catalyst turnover while preventing decomposition of sensitive substrates [8].

Substrate scope investigations reveal that electron-rich boronic acids couple more efficiently than electron-deficient analogs, with strong electron-withdrawing groups on the phenyl ring leading to diminished yields [8]. Steric hindrance effects are generally less pronounced in pyrazine systems compared to other heterocycles, allowing for the incorporation of sterically demanding substituents [8]. The methodology tolerates various functional groups including ethers, amides, and halides, making it suitable for late-stage functionalization applications [7].

Acyl Chloride-Mediated Amidation

The acyl chloride-mediated amidation pathway represents the most direct synthetic route to 5-Chloro-N-cyclopentylpyrazine-2-carboxamide. This methodology involves the conversion of 5-hydroxypyrazine-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride, followed by amidation with cyclopentylamine [9] [10] [11]. The reaction proceeds through a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon of the acyl chloride [10] [11].

Reaction conditions typically employ thionyl chloride as the chlorinating agent in the presence of triethylamine and dimethylformamide as activating additives [9]. The use of dichloromethane and toluene as solvents provides optimal solubility for both reactants and products while facilitating product isolation [9]. Temperature control at reflux conditions for approximately 1.67 hours ensures complete conversion while minimizing decomposition [9].

The mechanism involves initial formation of a tetrahedral intermediate upon nucleophilic attack by cyclopentylamine, followed by elimination of hydrogen chloride to form the desired amide product [10] [11]. The liberated hydrogen chloride is immediately neutralized by excess triethylamine, preventing potential side reactions and improving overall yield [10] [11]. This methodology consistently delivers yields in the range of 80-90%, making it highly suitable for large-scale synthesis [9].

Alternative Heterocyclic Functionalization Routes

Alternative synthetic approaches to pyrazine carboxamides involve the use of pyrazine-2,3-dicarboxylic anhydride as a starting material [12]. This method exploits the reactivity of the anhydride functionality toward amine nucleophiles, leading to ring opening and subsequent decarboxylation to yield the desired carboxamide products [12]. The mechanism involves initial nucleophilic attack by the amine at the anhydride carbonyl, followed by decarboxylation through an N-heterocyclic carbene intermediate [12].

Temperature ranges of 50-140°C facilitate both ring opening and decarboxylation processes, with higher temperatures favoring the elimination step [12]. Solvent systems including tetrahydrofuran and dimethyl sulfoxide provide optimal reaction media for these transformations [12]. The methodology demonstrates broad substrate scope, accommodating various primary and secondary amines while maintaining good to excellent yields [12].

Radical-mediated functionalization represents another alternative approach, particularly for late-stage modification of pre-formed pyrazine systems [13] [14]. These methods utilize hydrogen atom abstraction followed by radical coupling or substitution processes [13] [14]. The selectivity of radical reactions can be controlled through careful choice of radical initiators and reaction conditions, enabling position-specific functionalization [13] [14].

Reaction Mechanistic Studies

Pyrazine Core Formation Mechanisms

The formation of pyrazine cores proceeds through well-established condensation mechanisms involving α-diketone precursors and nitrogen-containing nucleophiles [15] [16]. The fundamental pathway involves condensation of glyoxal or substituted α-diketones with ammonia or ammonium salts under acidic or basic conditions [16]. The mechanism proceeds through initial imine formation, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazine system [15] [16].

Mechanistic studies indicate that the reaction progresses through a series of imine intermediates, with the cyclization step being rate-determining under most conditions [15]. The electronic properties of the diketone substrate significantly influence reaction rates, with electron-withdrawing substituents accelerating the condensation process [16]. Temperature optimization between 100-150°C provides optimal balance between reaction rate and selectivity [16].

Alternative pyrazine formation mechanisms involve the dimerization of α-amino ketones through oxidative coupling processes [15]. This pathway is particularly relevant for the synthesis of symmetrical pyrazine derivatives and involves radical intermediates formed through single-electron oxidation [15]. The mechanism requires careful control of oxidation conditions to prevent over-oxidation and formation of undesired byproducts [15].

Chlorination Pathways and Selectivity

Chlorination of pyrazine derivatives proceeds through multiple mechanistic pathways depending on the chlorinating agent and reaction conditions employed [17] [18] [14]. Radical chlorination mechanisms involve hydrogen atom abstraction followed by chlorine atom transfer, with selectivity determined by the stability of radical intermediates [17] [14]. The use of azidoiodinane reagents combined with copper(II) chloride complexes provides highly selective chlorination of tertiary and benzylic C-H bonds under mild conditions [17].

Electrophilic chlorination pathways utilize reagents such as Selectfluor in combination with lithium chloride to achieve regioselective chlorination of pyrazine derivatives [18]. The mechanism involves radical intermediates generated through electron transfer processes, with selectivity strongly dependent upon the substitution pattern of the substrate [18]. Studies demonstrate that the regioselectivity can be controlled through appropriate choice of reaction conditions and additives [18].

Position-specific chlorination selectivity in pyrazine systems is governed by the electronic distribution within the heterocyclic ring [18] [3]. The presence of electron-withdrawing groups enhances the electrophilicity of adjacent positions, directing chlorination to specific sites [18]. Conversely, electron-donating substituents can deactivate certain positions while activating others, providing opportunities for selective functionalization [3].

Cyclopentyl Group Introduction Dynamics

The introduction of cyclopentyl groups into pyrazine carboxamide systems primarily occurs through nucleophilic substitution mechanisms involving cyclopentylamine as the nucleophile [9] [5]. The reaction dynamics are influenced by the electronic nature of the pyrazine substrate, with electron-deficient systems showing enhanced reactivity toward amine nucleophiles [5]. The mechanism involves initial coordination of the amine to the electrophilic carbon center, followed by bond formation and elimination of the leaving group [5].

Kinetic studies indicate that the rate of cyclopentyl group introduction is dependent upon both the nucleophilicity of cyclopentylamine and the electrophilicity of the pyrazine substrate [5]. Temperature effects are pronounced, with higher temperatures accelerating the substitution process while potentially leading to competing side reactions [5]. Solvent effects play a crucial role, with polar aprotic solvents facilitating the nucleophilic substitution through stabilization of charged transition states [5].

Stereochemical considerations become important when the cyclopentyl group attachment creates chiral centers or when substituents on the cyclopentyl ring influence the overall conformation of the molecule [3]. Computational studies suggest that the preferred conformation of the cyclopentyl-amide linkage is influenced by both steric and electronic factors, with the nitrogen lone pair orientation affecting the overall molecular geometry [3].

Purification and Characterization Protocols

Crystallization Optimization Techniques

Crystallization represents the primary purification method for 5-Chloro-N-cyclopentylpyrazine-2-carboxamide, offering high purity levels through selective crystal formation [19]. The crystallization process involves dissolving the crude compound in appropriate hot solvents, followed by controlled cooling to initiate crystal nucleation and growth [19]. Solvent selection is critical, with ethanol and ethyl acetate demonstrating optimal solubility characteristics for this compound class [19].

Temperature control during crystallization significantly affects crystal quality and purity levels [19]. Slow cooling rates generally produce larger, more perfect crystals with fewer trapped impurities compared to rapid cooling processes [19]. The use of mixed solvent systems, such as ethanol-water mixtures, can provide enhanced selectivity for the desired compound while rejecting impurities [19]. Seeding techniques using small amounts of pure crystal material can improve nucleation control and yield consistency [19].

Recrystallization protocols involve multiple dissolution-crystallization cycles to achieve maximum purity [19]. Each cycle removes additional impurities, with the process continuing until analytical standards are met [19]. The efficiency of recrystallization is enhanced by filtering hot solutions to remove insoluble impurities before cooling [19]. Recovery rates typically range from 85-95% per cycle, making this method highly efficient for preparative-scale purification [19].

Chromatographic Separation Methods

Column chromatography provides powerful separation capabilities for pyrazine derivatives based on differential interactions with stationary phases [20] [21] [22]. Silica gel stationary phases demonstrate excellent selectivity for separating pyrazine compounds from synthetic impurities [20]. The mobile phase composition, typically involving hexane-ethyl acetate gradients, can be optimized to achieve baseline separation of closely related compounds [20] [23].

High-performance liquid chromatography methods offer enhanced resolution and analytical capabilities for pyrazine derivatives [24] [25] [22]. C18 reversed-phase columns with acetonitrile-water gradient elution provide excellent separation of positional isomers and substituted analogs [24] [25]. Detection wavelengths in the ultraviolet region (254-280 nm) enable sensitive monitoring of pyrazine compounds during separation [22].

Specialized separation techniques include the use of chiral stationary phases for resolving enantiomeric pyrazine derivatives [25]. The Chiralpak AD-H column has demonstrated effectiveness for separating closely related non-chiral regio-isomers of pyrazine compounds [25]. Two-dimensional chromatographic methods, such as comprehensive gas chromatography coupled with time-of-flight mass spectrometry, provide enhanced resolution for complex pyrazine mixtures [21].

Analytical Validation Criteria

Analytical validation of 5-Chloro-N-cyclopentylpyrazine-2-carboxamide requires comprehensive characterization using multiple analytical techniques [22] [26]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with both one-dimensional and two-dimensional techniques employed for complete assignment of all proton and carbon signals [25] [26]. The integration of heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments enables unambiguous structure confirmation [25].

Mass spectrometric analysis using ultra-performance liquid chromatography coupled with tandem mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [22]. Multiple reaction monitoring transitions are optimized for both quantification and confirmation purposes, ensuring analytical specificity [22]. Limits of detection and quantification are established through systematic dilution studies, with typical values reaching sub-microgram per liter levels [22].

Infrared spectroscopy analysis focuses on characteristic absorption bands for amide carbonyl stretches (typically around 1650-1670 cm⁻¹) and N-H stretching vibrations [26]. Melting point determination provides additional purity assessment, with sharp melting ranges indicating high compound purity [26]. Elemental analysis confirms the molecular formula through quantitative determination of carbon, hydrogen, and nitrogen content [26].

Derivative Synthesis and Modifications

Position-Specific Substitution Effects

Position-specific substitution in pyrazine derivatives significantly influences both synthetic accessibility and molecular properties [27] [3]. The electronic environment of each position determines the feasibility and selectivity of substitution reactions [3]. Studies on chloropyrazine derivatives demonstrate that position-2 shows enhanced reactivity toward nucleophilic substitution compared to positions 3 and 5 [27] [3].

The introduction of substituents at the 5-position of pyrazine-2-carboxamide systems affects both electronic properties and steric interactions [27]. Chlorine substitution at this position enhances the electrophilicity of the carboxamide carbonyl group, potentially affecting subsequent derivatization reactions [27]. Systematic studies on 5-chloro-N-phenylpyrazine-2-carboxamides with various phenyl ring substituents reveal that the pyrazine chlorine substitution is well-tolerated and maintains biological activity across diverse substitution patterns [27].

Site-selective functionalization strategies enable the controlled introduction of different functional groups at specific positions [3]. The development of phosphonium salt intermediates allows for predictable site-selective switching, where functional groups can be installed at predetermined positions based on reaction conditions [3]. These approaches demonstrate particular utility for complex polyazine systems where multiple reactive sites are present [3].

Functional Group Interconversions

Functional group interconversions in pyrazine derivatives provide access to diverse structural analogs from common precursors [28] [29]. The carboxamide functionality can serve as a versatile synthetic handle for further elaboration through reduction, alkylation, or cyclization reactions [28]. Nitrile-to-amide conversions using hydrogen peroxide under basic conditions represent efficient transformations for pyrazine substrates [5].

Halogen-metal exchange reactions enable the conversion of chloropyrazine derivatives to organometallic intermediates suitable for cross-coupling reactions [28]. These transformations expand the accessible chemical space by allowing introduction of carbon-carbon bonds through palladium-catalyzed processes [28]. The stability of pyrazine organometallic intermediates under standard coupling conditions facilitates these transformations [28].

Oxidation and reduction processes provide access to different oxidation states of nitrogen and carbon centers within pyrazine systems [28] [29]. Careful selection of reagents and conditions enables selective transformations while preserving the pyrazine core structure [28]. These methods are particularly useful for preparing pyrazine derivatives with altered electronic properties or coordination capabilities [29].

Structure-Property Relationship Exploration

Structure-property relationships in pyrazine derivatives reveal correlations between molecular structure and physicochemical properties [26] [30]. The lipophilicity of 5-Chloro-N-cyclopentylpyrazine-2-carboxamide, characterized by a calculated LogP value of 1.6, indicates moderate membrane permeability characteristics [9]. The compound contains 15 heavy atoms with a topological polar surface area of 54.9 Ų, suggesting favorable drug-like properties [9].

Conformational analysis reveals that the cyclopentyl group adopts preferred orientations relative to the pyrazine ring based on steric and electronic considerations [9]. The presence of two rotatable bonds provides moderate conformational flexibility while maintaining a relatively rigid overall structure [9]. The molecular geometry is influenced by intramolecular hydrogen bonding interactions between the amide hydrogen and pyrazine nitrogen atoms [26].

Electronic property analysis demonstrates that the chlorine substituent significantly affects the electron density distribution within the pyrazine ring [26]. This electronic perturbation influences reactivity patterns and potential coordination behavior with metal centers [26]. The hydrogen bonding capacity, characterized by one hydrogen bond donor and three hydrogen bond acceptors, determines intermolecular interaction patterns in crystal structures and solution assemblies [9] [26].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.0668897 g/mol

Monoisotopic Mass

225.0668897 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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